molecular formula C26H32N2O3 B2939364 5-(2-(2-ethylpiperidin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-36-7

5-(2-(2-ethylpiperidin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2939364
CAS RN: 850907-36-7
M. Wt: 420.553
InChI Key: VCKJVJBGVBVBTC-UHFFFAOYSA-N
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Description

5-(2-(2-ethylpiperidin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H32N2O3 and its molecular weight is 420.553. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Computational Analysis : Studies like those by Halim and Ibrahim (2017) have detailed the synthesis and structural analysis of similar heterocyclic compounds. These studies often involve computational methods like Density Functional Theory (DFT) to investigate the equilibrium geometry of these compounds, which is crucial in understanding their physical and chemical properties (Halim & Ibrahim, 2017).

  • Photolysis and Pyrolysis Studies : Research by Singh and Prager (1992) on similar compounds has explored the photolysis and pyrolysis pathways. Such studies are significant for understanding the stability and reactivity of these compounds under various conditions (Singh & Prager, 1992).

Molecular Structure and Properties

  • X-ray Diffraction and DFT Calculations : Works like that of Yılmaz et al. (2020) have employed X-ray diffraction and DFT calculations to analyze the molecular structure of similar compounds. These studies provide insights into the electronic properties and potential applications in fields like materials science (Yılmaz et al., 2020).

  • Antioxidant Activity and DNA Binding Studies : Research has been conducted on the antioxidant activities and DNA binding capabilities of similar compounds, as seen in the study by Yılmaz et al. (2020). Such properties are crucial for the development of new materials and drugs (Yılmaz et al., 2020).

Potential Applications in Drug Discovery

  • Binding Affinity and Selectivity : Onyameh et al. (2021) have studied compounds like 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one for their binding affinity to receptors, demonstrating potential applications in drug discovery (Onyameh et al., 2021).

Antimicrobial Properties

  • Synthesis and Antimicrobial Activity : Research on similar compounds has also focused on their synthesis and evaluation for antimicrobial properties. For instance, Saravanan et al. (2015) have synthesized and tested various derivatives for potential antimicrobial applications (Saravanan, Alagarsamy, & Prakash, 2015).

properties

IUPAC Name

5-[2-(2-ethylpiperidin-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3/c1-3-21-10-4-5-14-28(21)25(29)18-31-24-12-7-11-23-22(24)13-15-27(26(23)30)17-20-9-6-8-19(2)16-20/h6-9,11-12,16,21H,3-5,10,13-15,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKJVJBGVBVBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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